3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
Overview
Description
3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine typically involves multicomponent reactions and condensation reactions. One efficient method reported involves the use of tert-butyl isocyanide, an aryl aldehyde, and 2-aminopyrazine in the presence of iodine as a catalyst in ethanol. This reaction results in the formation of highly functionalized imidazo[1,5-a]pyrazine derivatives with excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, scalable reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions often involve the use of polar solvents and mild heating.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer and antimicrobial properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: Its unique structure makes it a candidate for the
Properties
IUPAC Name |
3-tert-butyl-1-iodoimidazo[1,5-a]pyrazin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN4/c1-10(2,3)9-14-7(11)6-8(12)13-4-5-15(6)9/h4-5H,1-3H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFSFNTVWAKTSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C2N1C=CN=C2N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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